molecular formula C7H10N2O3 B1619068 ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate CAS No. 82831-19-4

ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B1619068
CAS No.: 82831-19-4
M. Wt: 170.17 g/mol
InChI Key: CNIUYOLZVQXGAI-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound with a molecular formula of C7H10N2O3. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The structure of this compound includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects .

Comparison with Similar Compounds

Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 5-methyl-2-oxo-1,3-dihydroimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-6(10)5-4(2)8-7(11)9-5/h3H2,1-2H3,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIUYOLZVQXGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278507
Record name Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82831-19-4
Record name NSC7839
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate (8.50 g, 53.41 mmol) and 10% Pd/C (0.42 g) in EtOH (25 mL) and a 1.5 M solution of HCl (40 mL) were stirred under hydrogen (50 psig) for 4 h. The vessel was carefully vented then the mixture was filtered through Celite which was subsequently washed with EtOH. The filtrate was concentrated slightly to remove some of the EtOH but the water bath was kept below 40° C. A 5M solution of aqueous HCl (5 mL) was added to the yellow solution and this was added dropwise to a solution of KOCN (6.50 g, 80.12 mmol) in water (25 mL) at RT. The reaction mixture was stirred at RT for 3 days then cooled to 0° C. After 2 h, the precipitate was filtered and washed with a cold 1:1 mixture of MeOH/water (20 mL) and dried under vacuum to afford 1.70 g (19%) of the title compound as a grey powder. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.61 (br. s., 1H), 10.14 (br. s., 1H), 4.16 (d, 2H), 2.20 (br. s., 3H), 1.23 (t, 3H). LCMS m/z 171.3 (M+H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.42 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
KOCN
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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